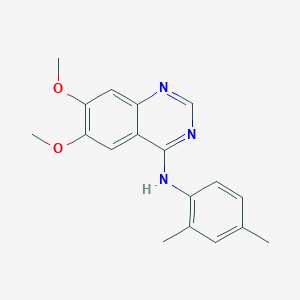

N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-5-6-14(12(2)7-11)21-18-13-8-16(22-3)17(23-4)9-15(13)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBPMJPMSHSIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 2,4-dimethylaniline with 6,7-dimethoxyquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Antiviral Activity

Quinazoline derivatives, including N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, have shown promise as antiviral agents. Research indicates that these compounds are effective against herpesviral infections, specifically targeting human cytomegalovirus (HCMV) and other herpesviruses. The mechanism involves inhibition of viral kinases that are crucial for viral replication .

1.2 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of quinazoline derivatives. A series of compounds synthesized from 6,7-dimethoxyquinazoline demonstrated significant anti-inflammatory activity in vitro. For instance, one derivative exhibited an IC50 value of 1.772 µg/ml, indicating strong efficacy compared to standard anti-inflammatory drugs like diclofenac sodium .

1.3 Anticonvulsant Effects

this compound has also been investigated for its anticonvulsant properties. In vivo studies revealed that certain derivatives possess excellent anti-seizure action without the neurotoxic side effects commonly associated with traditional antiepileptic drugs. For example, a related compound showed effective seizure control in various animal models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline precursors. The structural elucidation of synthesized compounds is performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | Phosphorous oxychloride | Reflux | 60% |

| 2 | N,N-Dimethylaniline | Room temperature | Variable |

Biological Studies

3.1 Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets such as enzymes and receptors involved in disease pathways. For instance, its action against acetylcholinesterase (AChE) has been studied in the context of Alzheimer's disease, where it helps reduce neurotoxicity associated with amyloid beta accumulation .

3.2 Safety Profile

Safety assessments conducted in animal models indicate that derivatives of this compound exhibit a favorable safety profile with minimal hepatotoxicity compared to existing therapies .

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several quinazoline derivatives against clinical strains of HCMV. The results demonstrated significant inhibition of viral replication at concentrations that were non-toxic to host cells.

Case Study 2: Anti-inflammatory Activity

In a comparative study against standard non-steroidal anti-inflammatory drugs (NSAIDs), derivatives showed comparable or superior anti-inflammatory activity with lower side effects.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cell growth and proliferation. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Methyl Substitution: Halogenated analogs (e.g., AG-1478) exhibit potent EGFR inhibition due to enhanced electron-withdrawing effects and steric interactions with kinase domains .

- Positional Effects : Substitution at the 3-position (e.g., 3-Cl in AG-1478) is critical for EGFR binding, whereas 2,4-dimethyl substitution may alter binding geometry or selectivity .

- Methoxy vs. Methyl Groups : The dimethoxy analog (CAS 477855-17-7) has higher polarity (MW = 341.37) than the dimethyl variant (MW = 309.37), impacting solubility and pharmacokinetics .

Data Tables

Table 1: Structural and Physical Properties

| Property | N-(2,4-Dimethylphenyl) Analogue | AG-1478 (3-Cl) | N-(2,4-Dimethoxyphenyl) Analogue |

|---|---|---|---|

| CAS Number | 477855-10-0 | 153436-54-5 | 477855-17-7 |

| Molecular Formula | C₁₈H₁₉N₃O₂ | C₁₆H₁₃ClN₄O₂ | C₁₈H₁₉N₃O₄ |

| Molecular Weight | 309.37 | 329.77 | 341.37 |

| Key Substituents | 2,4-CH₃ | 3-Cl | 2,4-OCH₃ |

| Reported Activity | Not specified | EGFR inhibitor | Uncharacterized |

Biological Activity

N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core substituted with a 2,4-dimethylphenyl group and methoxy groups at the 6 and 7 positions. The synthesis typically involves the reaction of 2,4-dimethylaniline with 6,7-dimethoxyquinazoline under specific catalytic conditions, often utilizing solvents such as acetic acid or ethanol to enhance yield and purity .

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has shown the ability to inhibit various enzymes involved in critical cellular processes. For instance, it inhibits vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator in angiogenesis and tumor growth .

- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, specifically affecting the G1 and G2/M phases, which is crucial for halting proliferation .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

- Cytotoxicity : In vitro studies using various cancer cell lines have reported significant cytotoxic effects. For example, one study found an IC50 value of 3.38 µM against HT-29 colon cancer cells .

- VEGFR2 Inhibition : The compound exhibits potent inhibition of VEGFR2 with an IC50 value of 0.014 µM, suggesting its potential as an anti-angiogenic agent .

Neuroprotective Effects

Recent research has explored the neuroprotective properties of this compound in models of Alzheimer's disease:

- Acetylcholinesterase Inhibition : this compound has been shown to inhibit acetylcholinesterase (AChE), which is implicated in neurodegeneration. In vivo studies on zebrafish models indicated reduced AChE levels and lipid peroxidation upon treatment with the compound .

- Antioxidant Activity : The compound also enhances antioxidant enzyme activity (e.g., superoxide dismutase and catalase), further supporting its potential therapeutic role in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | VEGFR2 Inhibition | 0.014 |

| Cabozantinib | - | VEGFR2 Inhibition | 0.0045 |

| TKM01 (related derivative) | - | AChE Inhibition | - |

Case Studies

- Study on Anticancer Activity : A series of derivatives were synthesized based on the quinazoline scaffold. One derivative demonstrated superior cytotoxicity compared to standard treatments like Cabozantinib .

- Neuroprotective Study : TKM01 was evaluated for its effects on Alzheimer's disease models, showing promising results in reducing neuroinflammation and oxidative stress markers .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine and its analogs?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) of a 4-chloro-6,7-dimethoxyquinazoline precursor with an aniline derivative. For example:

- Step 1 : React 4-chloro-6,7-dimethoxyquinazoline with 2,4-dimethylaniline in a polar aprotic solvent (e.g., THF, acetone) at elevated temperatures (65–100°C) .

- Step 2 : Purify via column chromatography (gradient elution with ethyl acetate/petroleum ether) to isolate the product.

- Key validation : Confirm purity using HPLC and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What experimental techniques are critical for structural characterization of this compound?

- X-ray crystallography : Use programs like SHELXL (for refinement) and SHELXS (for structure solution) to resolve bond lengths, angles, and intermolecular interactions. Validate using tools like PLATON to check for twinning or disorder .

- Spectroscopy : H/C NMR to confirm substitution patterns and methoxy group orientation; IR for functional group identification (e.g., amine stretches) .

Q. How is the compound initially screened for biological activity in cancer research?

- In vitro assays : Test antiproliferative activity against cancer cell lines (e.g., HCT116, HT29) using MTT or resazurin-based viability assays. Calculate IC values and compare selectivity against non-cancerous cells (e.g., CRL1459) .

- Dose-response curves : Use concentrations ranging from 1–100 µM, with 24–72 h incubation periods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

- Substituent modification : Introduce halogens (F, Cl, Br) at the 3-position of the aniline ring to enhance binding to targets like EGFR. Computational modeling (DFT) can predict strain energy and conformational changes induced by substituents .

- Bioisosteric replacement : Replace methoxy groups with ethoxy or difluoro substituents to improve metabolic stability. Validate via comparative IC assays .

Q. What mechanistic pathways underlie the compound’s antiproliferative effects?

- Apoptosis induction : Assess via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. For example, DW-8 (a structural analog) triggers intrinsic apoptosis by increasing ROS and arresting the cell cycle at G2/M phase .

- Target identification : Use kinase profiling or thermal shift assays to identify binding partners (e.g., EGFR, VEGFR) .

Q. How can computational methods resolve conformational ambiguities in substituted derivatives?

Q. How should researchers address contradictions in crystallographic data during refinement?

Q. What strategies mitigate inconsistencies in bioassay results across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.